Chain-Length Lipophilicity Control: LogP Comparison of C4, C5, and C6 Fluoroalkyl Bromides
The five-carbon chain of 1-Bromo-5-fluoropentane provides a specific lipophilicity (LogP) that is distinct from its shorter-chain (C4) and longer-chain (C6) analogs. This parameter is crucial for the biodistribution and membrane permeability of drug candidates and imaging agents [1]. The target compound's LogP of 2.52 is strategically positioned between the more hydrophilic 1-Bromo-4-fluorobutane (LogP ~1.9-2.1) and the more lipophilic 1-Bromo-6-fluorohexane (LogP ~2.9-3.1) .
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 1-Bromo-4-fluorobutane (LogP ~1.9-2.1); 1-Bromo-6-fluorohexane (LogP ~2.9-3.1) |
| Quantified Difference | Δ LogP ≈ +0.4 to +0.6 vs. C4 analog; Δ LogP ≈ -0.4 to -0.6 vs. C6 analog |
| Conditions | Calculated partition coefficient (XLogP3) based on molecular structure. |
Why This Matters
Precise LogP control is essential for optimizing a molecule's ADME profile; a difference of 0.5 LogP units can significantly alter tissue distribution and clearance rates, making the C5 chain a unique 'Goldilocks' option.
- [1] ChemSrc. (n.d.). 1-Bromo-5-fluoropentane (CAS 407-97-6) Properties. View Source
